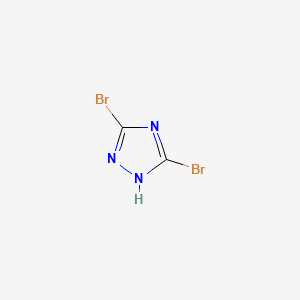

3,5-dibromo-1H-1,2,4-triazole

Description

Significance of Nitrogen-Rich Heterocyclic Compounds in Chemical Research

Nitrogen-rich heterocyclic compounds are a cornerstone of modern chemical science, valued for their diverse applications and unique properties. vulcanchem.com Their structures are integral to a vast number of natural products, pharmaceuticals, and agrochemicals. The presence of multiple nitrogen atoms within the heterocyclic ring imparts distinct electronic characteristics, such as high heats of formation and increased density, which is of particular interest in the field of energetic materials. researchgate.netresearchgate.net Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial intermolecular interactions that govern molecular recognition and biological activity. vulcanchem.com This capacity for hydrogen bonding, along with other weak interactions like dipole-dipole forces and π-stacking, enhances their solubility and ability to bind to biological targets like enzymes and receptors. The continuous demand for novel molecules with improved biological activities and for new ligands in catalysis drives the ongoing research into the synthesis and functionalization of these important compounds.

Overview of Triazole Chemistry and its Subclasses (1,2,3-Triazoles vs. 1,2,4-Triazoles)

Triazoles are five-membered heterocyclic rings with the molecular formula C₂H₃N₃, containing three nitrogen atoms and two carbon atoms. nih.gov They exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles, distinguished by the relative positions of the nitrogen atoms in the ring. researchgate.netresearchgate.net Both isomers and their derivatives are found in a wide array of medicinally important compounds, exhibiting activities such as antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.netchemrxiv.org

While both subclasses are significant, 1,2,4-triazoles have been extensively incorporated into a variety of therapeutic agents. nih.govsmolecule.com The 1,2,4-triazole (B32235) ring can exist in two tautomeric forms, the 1H- and 4H-forms, with the 1H-tautomer being the more stable. nih.govcymitquimica.com The unique structural and electronic properties of the 1,2,4-triazole scaffold make it a valuable synthon in medicinal and agrochemical research, as well as in materials science. smolecule.comtandfonline.com

Importance of Halogenation in Modulating Heterocyclic Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool for modulating the reactivity and properties of heterocyclic compounds. fu-berlin.de The introduction of halogens like bromine or chlorine can significantly alter the electronic nature of the heterocyclic ring, often making it more susceptible to certain types of reactions. chemicalbook.com For instance, in electron-deficient systems like pyridines, halogenation can be challenging but is crucial for creating valuable synthetic intermediates. sigmaaldrich.com

Halogen atoms, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions, providing a handle for further functionalization and the construction of more complex molecular architectures. vulcanchem.comfu-berlin.de Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and molecular conformation. researchgate.net This ability to fine-tune both reactivity and solid-state structure makes halogenation a key strategy in the design of new functional molecules.

Contextualization of 3,5-Dibromo-1H-1,2,4-triazole within Halogenated Triazole Research

Within the broad class of halogenated triazoles, this compound stands out as a particularly useful and versatile building block. cymitquimica.com The presence of two bromine atoms at the 3 and 5 positions of the 1,2,4-triazole ring makes this compound a highly reactive intermediate for the synthesis of a wide range of substituted triazole derivatives. vulcanchem.comcymitquimica.com Its utility stems from the ability of the bromine atoms to be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. smolecule.comucf.edu This compound serves as a key precursor in the synthesis of potential agrochemicals and pharmaceuticals. nih.govcymitquimica.com Moreover, its structural features, including the capacity for both hydrogen and halogen bonding, make it a subject of interest in crystal engineering and materials science. researchgate.net The study of this compound and its reactions provides valuable insights into the chemistry of halogenated nitrogen heterocycles. sorbonne-universite.fr

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAKFBWDPXYIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225059 | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-23-6 | |

| Record name | 3,5-Dibromo-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7411-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMO-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromo 1h 1,2,4 Triazole and Its Derivatives

Direct Bromination Pathways of 1H-1,2,4-Triazole

The most prevalent method for synthesizing 3,5-dibromo-1H-1,2,4-triazole involves the direct bromination of the parent 1H-1,2,4-triazole ring. tandfonline.com This approach is favored for its straightforward nature and high yield. tandfonline.comresearchgate.net

Utilizing Bromine and Brominating Agents (e.g., N-Bromosuccinimide)

The direct bromination of 1H-1,2,4-triazole can be effectively achieved using elemental bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS). tandfonline.comresearchgate.net Both reagents are capable of substituting the hydrogen atoms at the 3 and 5 positions of the triazole ring with bromine atoms. NBS is often considered a milder and more selective brominating agent compared to bromine. harikrishnaent.com

Reaction Conditions and Optimization

The efficiency and selectivity of the direct bromination reaction are highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the solvent, temperature, and pH.

Commonly employed solvents for this transformation include acetic acid and dichloromethane. The choice of solvent can significantly impact the reaction's efficiency. For instance, refluxing 1H-1,2,4-triazole with bromine in dimethylformamide (DMF) has been reported to yield the desired product in 65–79% under optimized conditions.

Temperature control is crucial for ensuring selective bromination at the desired positions and minimizing the formation of byproducts. In some procedures, the reaction is carried out at controlled temperatures, such as 0–25°C, particularly when using a reactive agent like bromine in dichloromethane. vulcanchem.com In other cases, reflux temperatures are employed to drive the reaction to completion. tandfonline.comresearchgate.net

The pH of the reaction medium can also play a role. For instance, the synthesis of certain amino derivatives of dibromo-triazoles is conducted in weakly alkaline aqueous solutions. tandfonline.comresearchgate.net

Influence of Reaction Parameters on Yield and Purity

The careful optimization of reaction parameters directly correlates with the final yield and purity of this compound. For example, prolonged reflux in a solvent like DMF can enhance the degree of halogenation but may necessitate additional purification steps to remove byproducts. One study reported a 74% yield for the synthesis of 3,5-dibromo-4H-1,2,4-triazole from 1H-1,2,4-triazole using bromine or NBS. tandfonline.comresearchgate.net

The following table summarizes the impact of different reaction conditions on the synthesis of this compound:

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| Bromine | Dimethylformamide (DMF) | Reflux | 65-79% | |

| Bromine or N-Bromosuccinimide | Not specified | Not specified | 74% | tandfonline.comresearchgate.net |

| Bromine | Dichloromethane | 0-25°C | - | vulcanchem.com |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

For in-depth mechanistic investigations, such as studying proton transfer dynamics, isotopically labeled versions of this compound are invaluable. Research has been conducted on [¹⁵N₂]-labelled polycrystalline this compound to study triple proton transfer processes using variable-temperature ¹⁵N cross-polarization magic angle spinning (CP/MAS) NMR experiments. researchgate.net The synthesis of such labeled compounds allows for the detailed analysis of molecular and hydrogen bond structures. researchgate.net

Preparation of N-Substituted 3,5-Dibromo-1,2,4-triazole Analogues

The bromine atoms in this compound serve as versatile handles for further functionalization, particularly through N-substitution reactions. This allows for the creation of a diverse library of 1,2,4-triazole (B32235) derivatives with tailored properties.

Synthesis of 1-Alkyl-3,5-dibromo-1,2,4-triazoles

A common strategy for synthesizing 1-alkyl-3,5-dibromo-1,2,4-triazoles involves the direct alkylation of this compound. researchgate.net For example, the reaction of this compound with tert-butyl-2-bromoacetate in the presence of potassium carbonate in acetonitrile (B52724) at 40°C results in selective N¹/N² alkylation with a high assay yield of 95% on a large scale. scientificupdate.com This method has the advantage of avoiding alkylation at the N⁴-nitrogen atom. scientificupdate.com

Another example is the synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, which can be prepared and subsequently used in halogen exchange reactions to introduce fluorine substituents. thieme-connect.com

The following table provides examples of synthesized 1-alkyl-3,5-dibromo-1,2,4-triazoles and their precursors:

| Alkylating Agent | Base/Solvent | Product | Reference |

| tert-Butyl-2-bromoacetate | K₂CO₃ / Acetonitrile | 1-(tert-Butoxycarbonylmethyl)-3,5-dibromo-1H-1,2,4-triazole | scientificupdate.com |

| Benzyl (B1604629) bromide | Not specified | 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole | thieme-connect.com |

Synthesis of 1-Aryl-3,5-dibromo-1,2,4-triazoles

The introduction of an aryl group at the N1 position of the this compound ring is a key step in the creation of a diverse range of functionalized molecules. One effective method for achieving this is through an alkylation/cyclization reaction of this compound, which is then followed by a Suzuki coupling reaction with arylboronic acids. sorbonne-universite.fr This approach allows for the generation of 3,7-diaryl-1,4-dihydro Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazolo[5,1-c] Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazines. sorbonne-universite.fr

Another notable transformation is the C-bromination of 1-aryl substituted 1,2,4-triazoles. This can be accomplished by melting the compounds with 1,3,5-tribromo-1,2,4-triazole (B8119512) for a short period at elevated temperatures (100-110°C). researchgate.net

Specific Procedures for 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

The synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole has been described in the literature. thieme-connect.com A common procedure involves the reaction of this compound with benzyl bromide. thieme-connect.com

In a typical synthesis, this compound is dissolved in a suitable solvent such as acetonitrile. thieme-connect.com A base, for instance, N,N-diisopropylethylamine, is added to the mixture, followed by the addition of benzyl bromide. thieme-connect.com The reaction mixture is then heated to reflux for approximately one hour. thieme-connect.com After cooling, the solvent is removed, and the residue is worked up using an ethyl acetate (B1210297) extraction and washed with water, hydrochloric acid, and a saturated sodium bicarbonate solution. thieme-connect.com The final product is obtained after drying and concentration, yielding 1-benzyl-3,5-dibromo-1H-1,2,4-triazole as a colorless oil that crystallizes upon standing. thieme-connect.com This compound has a reported melting point of 62-64°C. thieme-connect.com

The physical and spectral properties of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole have been characterized, including its 1H NMR, 13C NMR, IR, and mass spectra. ucf.edu This compound serves as a versatile intermediate for further chemical transformations, particularly nucleophilic substitution reactions. ucf.edu

Green Chemistry Approaches in 1,2,4-Triazole Synthesis Relevant to Bromination

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and bromination of 1,2,4-triazoles, two particularly relevant techniques are microwave-assisted synthesis and continuous-flow techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and improved product purity.

Several studies have demonstrated the utility of microwave irradiation in the synthesis of various 1,2,4-triazole derivatives. For instance, a catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation has been reported to be simple, efficient, and mild, with excellent functional group tolerance. organic-chemistry.org In one optimization, a 74% yield was achieved in just 10 minutes at 160°C. organic-chemistry.org

Microwave-assisted synthesis has also been successfully applied to the synthesis of more complex heterocyclic systems incorporating the 1,2,4-triazole ring. One such example is the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H- Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazol-3-yl]-1H-indoles, which leads to the formation of 3-(2-methyl-1H-indol-3-yl)-6-aryl- Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netucf.eduthiadiazoles. nih.govnih.govscilit.com This method highlights the potential of microwave heating to facilitate key bond-forming reactions in the construction of these intricate molecules. nih.govnih.govscilit.com

Furthermore, microwave-assisted organic synthesis has been employed in the parallel synthesis of a library of 1H-1,2,4-triazole analogs starting from this compound. nih.gov This approach was used for the synthesis of 5-amino-3-bromo-1,2,4-triazole analogs and their subsequent 3-aryl derivatives via a Suzuki-Miyaura coupling reaction. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis in 1,2,4-Triazole Chemistry

| Starting Material | Product | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Hydrazines and formamide | Substituted 1,2,4-triazoles | Cyclization | Catalyst-free, short reaction time, high yield | organic-chemistry.org |

| 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H- Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazol-3-yl]-1H-indoles | 3-(2-methyl-1H-indol-3-yl)-6-aryl- Current time information in Bangalore, IN.rsc.orgresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netucf.eduthiadiazoles | Bromination/Cyclization | Efficient synthesis of fused heterocyclic systems | nih.govnih.govscilit.com |

Continuous-Flow Techniques

Continuous-flow chemistry represents another significant advancement in green and efficient chemical synthesis. In this approach, reagents are pumped through a network of tubes or microreactors where the reaction takes place. This method offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up of production.

Similarly, a microfluidic hydrogenation reactor has been integrated into an automated parallel synthesis platform for the reductive dehalogenation of brominated 1,2,4-triazoles, leading to the formation of 5-aminotriazoles. nih.gov This highlights the potential for combining continuous-flow techniques with automation to rapidly generate libraries of compounds for screening and development.

The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole has also been achieved with a high yield of 92% under continuous flow conditions, demonstrating that precise temperature control within these systems can be crucial for optimizing reaction outcomes.

Molecular Structure and Electronic Properties of 3,5 Dibromo 1h 1,2,4 Triazole

Crystal Structure Elucidation and Analysis

The solid-state structure of 3,5-dibromo-1H-1,2,4-triazole has been meticulously characterized, revealing a well-defined and highly organized molecular arrangement.

X-ray Diffraction Studies

X-ray diffraction analysis has been pivotal in determining the precise crystal structure of this compound. Crystalline forms of the compound, obtained from a water-ethanol solution, present as colorless needles. scispace.com Studies have established that it crystallizes in the hexagonal space group P62c. scispace.com The unit cell dimensions have been determined to be a = 11.697(2) Å and c = 6.791(2) Å. scispace.com The molecule itself is planar, a feature dictated by the space group symmetry. scispace.com The introduction of bromine atoms influences the ring angles, specifically the N(2)–C(3)−N(4) and N(4)-C(5)−N(1) angles, which are larger than other angles within the triazole ring. scispace.com

Crystal Data for this compound

| Parameter | Value |

| Molecular Formula | C₂HBr₂N₃ |

| Molecular Weight | 226.86 |

| Crystal System | Hexagonal |

| Space Group | P62c |

| a (Å) | 11.697(2) |

| c (Å) | 6.791(2) |

| V (ų) | 804.7(4) |

| Z | 6 |

| Calculated Density (g cm⁻³) | 2.81 |

Data sourced from Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica A, 39, 711-716. scispace.com

Hydrogen Bonding Interactions within the Crystal Lattice (N—H...N, N—H...X, C—X...X)

The crystal packing of this compound is significantly stabilized by a network of noncovalent interactions, including both hydrogen and halogen bonds. nih.gov The planar molecules are interconnected through N—H...N hydrogen bonds. scispace.com These interactions are crucial in forming the larger supramolecular assemblies observed in the crystal lattice.

Trimeric Motifs and Molecular Arrangement in the Solid State

A defining feature of the solid-state structure of this compound is the formation of cyclic trimers. fu-berlin.de These trimeric motifs are a direct consequence of the hydrogen and halogen bonding interactions. nih.gov The molecular arrangement is primarily stabilized by the formation of different trimeric structures sustained by N—H...N hydrogen bonds, N—H...Br halogen bonds, and C—Br...Br halogen-bonding interactions. nih.gov Computational studies have confirmed the energetic stability of these trimers. nih.gov The presence of these cyclic trimers is a necessary precondition for the proton transfer processes that occur in the solid state. fu-berlin.de

Tautomerism and Prototropic Equilibria

The 1,2,4-triazole (B32235) ring is susceptible to prototropic tautomerism, a phenomenon that is critical to understanding its chemical behavior. researchgate.net

Annular Prototropic Tautomerism Studies

Like other 1,2,4-triazole derivatives, this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. The 1H-tautomeric form is generally the most stable. scispace.comresearchgate.net The specific tautomer present can be influenced by factors such as the solvent and the nature of substituents on the triazole ring. researchgate.net In the solid state, the proton is disordered, indicating a dynamic equilibrium between tautomeric forms. fu-berlin.de

Triple Proton Transfer Processes in Crystalline State

In the crystalline state, this compound exhibits a near-degenerate triple proton transfer process within its cyclic trimer structure. fu-berlin.de This dynamic process has been investigated using variable-temperature 15N cross-polarization magic angle spinning (CP/MAS) NMR experiments. fu-berlin.de The temperature-dependent lineshapes observed in the NMR spectra are indicative of this proton transfer. fu-berlin.de

The triple proton transfer is a cooperative process where three protons shift positions within the hydrogen-bonded trimer. The kinetics of this transfer are comparable to similar processes observed in cyclic trimers of pyrazoles. fu-berlin.de The energy barrier for this proton transfer is related to the distance between the nitrogen atoms involved in the hydrogen bonds. fu-berlin.de Analysis suggests a partial proton disorder in the 3,5-dibromo derivative, in contrast to the complete proton disorder observed in the 3,5-dichloro analogue. fu-berlin.de

Key Interactions and Processes

| Feature | Description |

| Primary Bonding | Covalent bonds within the this compound molecule. |

| Hydrogen Bonding | N—H...N interactions are key to forming larger structures. scispace.com |

| Halogen Bonding | N—H...Br and C—Br...Br interactions contribute to crystal stability. nih.gov |

| Supramolecular Motif | Formation of energetically stable cyclic trimers. nih.govfu-berlin.de |

| Dynamic Process | Near-degenerate triple proton transfer within the crystalline trimers. fu-berlin.de |

Influence of Substituents on Proton Disorder

In the crystalline state, this compound molecules arrange into cyclic trimers through intermolecular hydrogen bonds. fu-berlin.de The nature of the halogen substituents at the C3 and C5 positions significantly influences the tautomeric equilibrium and proton disorder within this solid-state structure. fu-berlin.de

A comparative analysis with its chlorinated analogue, 3,5-dichloro-1H-1,2,4-triazole, reveals distinct differences. Crystallographic and quantum chemical analyses of the bond angles in the dichloro derivative suggest a complete proton disorder, indicating a 50:50 distribution of the two possible tautomers. fu-berlin.de In contrast, this compound is found to be only partially disordered. fu-berlin.de This indicates that the presence of the bulkier and more polarizable bromine atoms creates a less symmetric environment within the crystal lattice, favoring one tautomeric form over the other and resulting in an unequal population distribution. fu-berlin.de This partial disorder is a critical factor in understanding the dynamics of proton transfer within the crystal. fu-berlin.de

Vibrational Spectroscopy (IR and Raman) and Fundamental Assignments

Vibrational spectroscopy provides key insights into the molecular structure and bonding of this compound. The infrared (IR) and Raman spectra have been studied for both the standard compound and its deuterated form to aid in the assignment of vibrational modes. scispace.com The molecule is planar, and its vibrational modes are consistent with this geometry. scispace.com

Key vibrational modes for 1,2,4-triazole rings typically include N-H stretching, C-N stretching, and various in-plane and out-of-plane ring deformation modes. The presence of heavy bromine atoms significantly influences the spectrum, particularly by lowering the frequencies of vibrations involving the C-Br bonds.

Table 1: Selected Vibrational Modes for 1,2,4-Triazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3200-2800 | Broad band, indicative of hydrogen bonding. |

| Ring C=N Stretch | 1600-1450 | Characteristic of the heterocyclic ring. |

| Ring N-N Stretch | 1300-1200 | Involves the nitrogen-nitrogen single bond. |

| Ring Breathing | 1100-1000 | A symmetric stretching mode of the entire ring. |

| C-H In-plane Bend | 1200-1100 | Not present in the title compound. |

| N-H In-plane Bend | 1450-1350 | Coupled with other ring modes. |

Note: This table provides typical frequency ranges for substituted 1,2,4-triazoles. Specific assignments for this compound are determined through detailed analysis of its experimental spectra and computational modeling. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

NMR spectroscopy is a powerful tool for investigating the detailed structure, tautomerism, and dynamic processes in this compound. Both solution and solid-state NMR techniques have been employed to characterize the molecule. fu-berlin.dencl.res.in

In solution, ¹H and ¹³C NMR provide fundamental structural information. The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a single, broad resonance for the N-H proton. Its chemical shift is typically in the downfield region (around 14-16 ppm), and its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. ncl.res.in

The ¹³C NMR spectrum will display a single signal for the two equivalent carbons (C3 and C5). The chemical shift of these carbons is significantly influenced by the attached bromine atoms, typically appearing in the range of 140-150 ppm. nih.gov

Table 2: Predicted NMR Chemical Shifts for this compound in DMSO-d₆

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | N1-H | ~15.5 (broad singlet) |

Note: These are representative values based on data for similar triazole structures. Actual experimental values may vary slightly. nih.govrsc.org

To study the dynamics of proton exchange in the solid state, variable-temperature ¹⁵N cross-polarization magic angle spinning (CP/MAS) NMR experiments on ¹⁵N-labeled this compound are particularly informative. fu-berlin.de These experiments reveal that the compound undergoes a near-degenerate triple proton transfer process within the hydrogen-bonded cyclic trimers. fu-berlin.de

The ¹⁵N CP/MAS spectra exhibit temperature-dependent lineshapes. At low temperatures, the proton exchange is slow on the NMR timescale, and distinct signals for the different nitrogen environments are observed. As the temperature increases, the rate of proton transfer increases, leading to coalescence and averaging of the NMR signals. By analyzing these lineshape changes, it is possible to extract the kinetic parameters, such as the rate constants and activation barriers, for the proton transfer process. fu-berlin.de This dynamic behavior is characteristic of systems with multiple, closely-spaced energy wells corresponding to different tautomeric forms. fu-berlin.de

Solid-state ¹⁵N NMR studies have also established a clear correlation between the intrinsic nitrogen chemical shifts and the surrounding hydrogen bond geometry. fu-berlin.de Specifically, there is a relationship between the chemical shift of a nitrogen nucleus and the length of the N—H bond and the intermolecular H···N distance. fu-berlin.de

This correlation is valuable because it allows for the detailed characterization of hydrogen bond strength and geometry directly from the NMR data. For this compound, the analysis of nitrogen chemical shifts provides further evidence for the specific arrangement of molecules in the crystal and the nature of the proton disorder. The barrier heights for the triple proton transfer have been shown to increase as the distance between the two nitrogen atoms involved in the transfer increases. fu-berlin.de

Computational Chemistry and Quantum-Chemical Calculations

Quantum-chemical calculations are indispensable for complementing experimental data and providing a deeper theoretical understanding of the molecular and electronic properties of this compound. Methods such as ab initio calculations and Density Functional Theory (DFT) have been successfully applied. fu-berlin.descispace.com

These computational approaches have been used to:

Optimize Molecular Geometry: Calculations can predict bond lengths and angles, which show good agreement with data from X-ray crystallography. fu-berlin.descispace.com

Analyze Tautomeric Stability: The relative energies of different tautomers can be calculated to predict their populations, supporting experimental findings on proton disorder. fu-berlin.de

Simulate Vibrational Spectra: Theoretical calculations of vibrational frequencies and intensities are used to make fundamental assignments of experimental IR and Raman spectra. researchgate.net

Determine Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution and bonding within the molecule.

For this compound, ab initio calculations were used to compare the molecular and hydrogen bond structures with experimental results, confirming the geometry within the cyclic trimers and helping to rationalize the observed partial proton disorder. fu-berlin.de

Ab Initio Calculations for Molecular and Hydrogen Bond Structures

Ab initio calculations have been employed to complement experimental data, such as X-ray crystallography, providing a deeper understanding of the molecular geometry and intermolecular interactions of this compound. fu-berlin.de In the solid state, this compound self-assembles into cyclic trimers. fu-berlin.de This supramolecular arrangement is facilitated by hydrogen bonds where the N1–H group of one molecule acts as the hydrogen bond donor (HBD) and the N2 atom of an adjacent molecule serves as the hydrogen bond acceptor (HBA). fu-berlin.de

Computational studies support the structural details observed in crystals. A key feature of the 1,2,4-triazole ring is the asymmetry in the internal bond angles at N1 and N2, which is highly sensitive to the position of the tautomeric hydrogen atom. For the 1H tautomer, calculations confirm that the C5–N1–N2 angle is consistently larger than the N1–N2–C3 angle. This computational finding is a valuable tool for correctly assigning hydrogen atom positions in crystal structures, which can be ambiguous when determined by X-ray analysis alone. fu-berlin.de

| Compound | Method | C5–N1–N2 Angle (°) | N1–N2–C3 Angle (°) | Observation |

|---|---|---|---|---|

| 1H-1,2,4-triazole | Ab Initio Calculation | 112.5 | 101.3 | Angle at protonated N1 is larger |

| 3,5-dichloro-1H-1,2,4-triazole | X-ray Crystallography | 115.0 | 115.0 | Suggests proton disorder (50:50) |

| This compound | X-ray Crystallography | 114.3 | 111.4 | Suggests partial proton disorder |

Energy Calculations of Tautomeric Forms

While specific energy values for the dibromo derivative are not detailed in all studies, data for the closely related 3,5-dichloro-1H-1,2,4-triazole provides a quantitative perspective. Ab initio calculations for this compound show that the 1H-tautomer is more stable than the 4H-tautomer by approximately 3.1 kcal/mol. semanticscholar.org This supports the general finding that the proton resides on a nitrogen atom (N1 or N2) rather than the N4 position in these types of disubstituted triazoles. fu-berlin.desemanticscholar.org

| Compound | Most Stable Tautomer | Relative Energy of 4H Tautomer | Source |

|---|---|---|---|

| This compound | 1H tautomer | Very large energy difference | fu-berlin.de |

| 3,5-dichloro-1H-1,2,4-triazole | 1H tautomer | + 3.1 kcal/mol | semanticscholar.org |

Topological Properties and Electron Density Analysis (e.g., QTAIM)

Advanced computational techniques have been used to perform in-depth analyses of the crystal packing of this compound, focusing on the nature of its non-covalent interactions. dntb.gov.uawjpsronline.com Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to characterize the electron density distribution within the molecule and between interacting molecules. dntb.gov.ua

This type of analysis provides profound insights into the complex interplay between N–H···N hydrogen bonds and halogen bonds (Br···N or Br···Br) that govern the formation of the trimeric supramolecular structures in the crystal. wjpsronline.com QTAIM analysis can precisely characterize the bond critical points (BCPs) associated with these weak interactions, quantifying their strength and nature based on the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points. This allows for a detailed understanding of how hydrogen and halogen bonding collectively contribute to the stability of the crystalline architecture. dntb.gov.uaresearchgate.net

| Interaction Type | Analytical Method | Information Gained |

|---|---|---|

| Hydrogen Bonding (N–H···N) | QTAIM / NCI Plot | Characterization and strength of intermolecular hydrogen bonds responsible for trimer formation. |

| Halogen Bonding (e.g., Br···N) | QTAIM / NCI Plot | Identification and quantification of the role of halogen atoms in directing the crystal packing. |

| Overall Crystal Packing | Charge Density Analysis | Detailed understanding of the interplay between different non-covalent forces that stabilize the supramolecular assembly. |

Reactivity and Derivatization Strategies of 3,5 Dibromo 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions

The two bromine atoms on the triazole ring are effective leaving groups, facilitating a range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups onto the triazole core. Research indicates that nucleophilic displacement reactions occur with greater facility at the C5 position compared to the C3 position of the triazole ring. thieme-connect.de

The high reactivity of the bromine atom at the C5 position of the 1,2,4-triazole (B32235) ring enables regioselective nucleophilic substitutions. researchgate.net Studies on 1-alkyl-3,5-dihalo-1H-1,2,4-triazoles demonstrate that the displacement of a halogen by oxygen and sulfur nucleophiles occurs selectively at the 5-position. thieme-connect.dethieme-connect.de For instance, halogenated 1,2,4-triazole nucleoside analogues undergo regioselective substitution at C5 with nucleophiles such as methoxide and thiophenolate. researchgate.net

Phosphorus nucleophiles also react with 3,5-dibromo-1H-1,2,4-triazole derivatives. Reagents like triphenylphosphine and triethylphosphite can be used to displace the bromine atoms, leading to the formation of new phosphorus-carbon bonds. google.com Similarly, phosphorus electrophiles such as phosphorus trichloride and chlorodiphenylphosphine are capable of substituting various 1,2,4-triazoles. thieme-connect.de

| Reactant | Nucleophile | Product Type | Selective Position |

|---|---|---|---|

| 1-alkyl-3,5-dihalo-1H-1,2,4-triazoles | Oxygen Nucleophiles (e.g., methoxide) | 5-alkoxy derivative | C5 |

| 1-alkyl-3,5-dihalo-1H-1,2,4-triazoles | Sulfur Nucleophiles (e.g., thiophenolate) | 5-thioether derivative | C5 |

| This compound derivative | Phosphorus Nucleophiles (e.g., triphenylphosphine) | Phosphonium salt / Phosphonate derivative | Not specified |

The presence of bromine atoms significantly activates the 1,2,4-triazole ring, making it a versatile building block for chemical synthesis. cymitquimica.com The reactivity of the two bromine atoms is not identical. In nucleoside analogues derived from this compound, a clear graduation in halogen reactivity is observed, with the bromine at the C5 position of the triazole ring being the most reactive, followed by a halogen on the sugar moiety, and finally the bromine at the C3 position of the triazole ring. researchgate.net This differential reactivity allows for sequential and regioselective replacement of the halogens. researchgate.net

The primary mechanistic pathway for the derivatization of this compound is nucleophilic aromatic substitution, where a nucleophile replaces one or both bromine atoms. The higher reactivity at the C5 position suggests that the transition state for substitution at this site is lower in energy compared to the C3 position. thieme-connect.deresearchgate.net This regioselectivity is a key feature in synthetic strategies involving this compound. In some cases, N-substitution can be followed by a rearrangement, a process that has been observed in related halogenated triazoles. thieme-connect.de

Amination Reactions

Amination is a crucial derivatization strategy for this compound, leading to the formation of amino-triazole derivatives which are important functional materials. tandfonline.comtandfonline.com

Hydroxylamine-O-sulphonic acid (HOSA) is the key reagent used for the amination of this compound. tandfonline.comtandfonline.com The reaction is typically carried out in a weakly alkaline aqueous solution, with sodium carbonate used to establish the required pH. tandfonline.com The reaction mixture is heated under reflux to facilitate the amination process. tandfonline.comtandfonline.comresearchgate.netresearcher.life HOSA is considered an important reagent in organic synthesis as its nitrogen atom exhibits both electrophilic and nucleophilic characteristics. tandfonline.com

| Starting Material | Reagent | Conditions | Products | Combined Yield |

|---|---|---|---|---|

| This compound | Hydroxylamine-O-sulphonic acid (HOSA) | Weakly alkaline aqueous solution (e.g., with Na2CO3), reflux temperature | 3,5-Dibromo-4-amino-1,2,4-triazole and 3,5-Dibromo-1-amino-1,2,4-triazole | 21% |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-4-amino-1,2,4-triazole |

| 3,5-dibromo-1-amino-1,2,4-triazole |

| Hydroxylamine-O-sulphonic acid |

| Triphenylphosphine |

| Triethylphosphite |

| Phosphorus trichloride |

| Chlorodiphenylphosphine |

| Sodium carbonate |

Heterocyclization Reactions and Ring Annulation

The reactivity of this compound allows for its use in heterocyclization and ring annulation reactions, leading to the formation of fused bicyclic systems. These reactions are significant for creating novel molecular scaffolds with potential biological activities.

A notable application of this compound is in the synthesis of fused thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole derivatives. This bicyclic system is of considerable interest to medicinal chemists due to its association with a diverse range of biological activities. The fusion of a thiazole ring to the 1,2,4-triazole core can lead to compounds with enhanced pharmacological properties. researchgate.net The synthesis of these fused structures often involves the reaction of a 1,2,4-triazole derivative with appropriate reagents that can form the thiazole ring. For instance, the reaction of 3-mercapto-1,2,4-triazoles with α-bromodiketones under aqueous conditions can yield functionalized thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles. researchgate.net

Reactions involving thiirane derivatives represent a key strategy for the heterocyclization of this compound. Specifically, the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole with various NH-azoles, such as 3,5-dimethylpyrazole and 2-chlorobenzimidazole, leads to the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. researchgate.net In a related reaction with 8-bromo-1,3-dimethyl-3,7-dihydropurine-2,6-dione, an intermediate thiolate anion undergoes cyclization to form 7-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-1,3-dimethyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione. researchgate.net

The cyclization mechanisms in these reactions are crucial for determining the final product structure. For instance, in the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole with amines, the process leads to 5-aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. researchgate.net The regioselectivity of these reactions, which dictates the specific arrangement of atoms in the product, is a critical aspect. The synthesis of thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles can be achieved through various routes, and the structure of the resulting regioisomer can be confirmed using advanced spectroscopic techniques like 2D-NMR. researchgate.net

Regioselective Derivatization at Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, and their selective functionalization is a key aspect of its chemistry. Regioselective derivatization allows for the precise modification of the molecule at specific nitrogen positions, which is essential for creating targeted compounds with desired properties.

Alkylation and arylation reactions are common strategies for modifying the nitrogen atoms of the triazole ring. However, direct alkylation of NH-1,2,3-triazoles can be non-regioselective, leading to a mixture of isomeric products. researchgate.net More controlled methods are often required to achieve the desired substitution pattern. For instance, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate in DMF has been shown to produce 2-aryl-4,5-dibromotriazoles with high regioselectivity. researchgate.netcapes.gov.brnih.gov Subsequent debromination can then yield 2-aryltriazoles. researchgate.netcapes.gov.brnih.gov Palladium-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles is another efficient method for synthesizing multisubstituted triazoles. nih.gov

In many synthetic pathways, it is necessary to protect one or more nitrogen atoms of the triazole ring to prevent unwanted side reactions. This is followed by a deprotection step to restore the NH group once the desired modifications have been made elsewhere in the molecule. Efficient protocols have been developed for the regioselective synthesis of both N-protected and N-deprotected 1,5-diaryl-3-amino-1,2,4-triazoles. nih.gov These methods often utilize microwave irradiation to achieve rapid and high-yield reactions. nih.gov The ability to control the protection and deprotection of the nitrogen atoms is crucial for the synthesis of complex triazole derivatives. nih.gov

Interactive Data Tables

Table 1: Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1H-1,2,4-triazole with NH-Azoles

| Reactant (NH-Azole) | Product |

| 3,5-dimethylpyrazole | 5-(3,5-dimethylpyrazol-1-ylmethyl)-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazole |

| 2-chlorobenzimidazole | 5-(2-chlorobenzimidazol-1-ylmethyl)-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazole |

| 8-bromo-1,3-dimethyl-3,7-dihydropurine-2,6-dione | 7-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-1,3-dimethyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione |

Data sourced from literature. researchgate.net

Table 2: Regioselective Arylation of Dibromotriazoles

| Triazole Substrate | Arylating Agent | Product |

| 4,5-dibromo-1,2,3-triazole | Electron-deficient aromatic halides | 2-aryl-4,5-dibromotriazoles |

| 1,4-disubstituted 1,2,3-triazoles | Aryl halides (Pd-catalyzed) | C-5 arylated 1,2,3-triazoles |

Data compiled from various sources. researchgate.netcapes.gov.brnih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Implied Reactivity based on Bromine Substituents)

The bromine atoms at the 3- and 5-positions of the 1H-1,2,4-triazole nucleus serve as valuable handles for palladium-catalyzed cross-coupling reactions, facilitating the synthesis of a diverse range of substituted triazole derivatives. While extensive research on the parent this compound is not broadly documented in readily available literature, studies on closely related and derivatized substrates provide significant insights into its reactivity. The principles of well-established cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are directly applicable and suggest a high potential for selective functionalization.

Research on glycosylated derivatives of this compound has demonstrated the feasibility of selective palladium-catalyzed arylations. Specifically, the Suzuki cross-coupling reaction of 3,5-dibromo-1-(2,3,4-tri-O-pivaloyl-β-D-xylopyranosyl)-1,2,4-triazole with arylboronic acids has been shown to proceed selectively at the 5-position of the triazole ring. This regioselectivity is a key aspect in the strategic synthesis of complex molecules.

A notable application of this reactivity is in the synthesis of the iron chelating agent Deferasirox. The synthesis of this pharmaceutical compound can be achieved through a sequence involving palladium-catalyzed cross-coupling reactions. One synthetic route employs a Chan-Lam coupling between this compound and (4-(methoxycarbonyl)phenyl)boronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenylboronic acid pinacol ester. This highlights the utility of the dibrominated triazole as a scaffold for building complex, biologically active molecules.

The implied reactivity of this compound in these transformations opens up avenues for the synthesis of a vast library of compounds with potential applications in medicinal chemistry and materials science. The ability to sequentially and selectively replace the bromine atoms allows for the introduction of different substituents at the 3- and 5-positions, leading to asymmetrically substituted 1,2,4-triazoles.

The following table summarizes the implied potential of this compound in various palladium-catalyzed cross-coupling reactions, based on the reactivity of similar halogenated heterocycles and specific examples involving its derivatives.

| Reaction Type | Coupling Partner | Potential Product | Key Features & Considerations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | 3,5-Diaryl-1H-1,2,4-triazoles or 3-Aryl-5-bromo-1H-1,2,4-triazoles | Allows for the introduction of various aryl and heteroaryl moieties. Regioselectivity can be controlled to achieve mono- or di-substitution. |

| Sonogashira Coupling | Terminal Alkynes | 3,5-Di(alkynyl)-1H-1,2,4-triazoles or 3-Alkynyl-5-bromo-1H-1,2,4-triazoles | Forms C(sp)-C(sp2) bonds, leading to the synthesis of alkynyl-substituted triazoles, which are valuable precursors for further transformations. |

| Heck Coupling | Alkenes | 3,5-Di(alkenyl)-1H-1,2,4-triazoles or 3-Alkenyl-5-bromo-1H-1,2,4-triazoles | Facilitates the formation of C-C double bonds, introducing vinyl groups onto the triazole ring. |

| Buchwald-Hartwig Amination | Primary or Secondary Amines | 3,5-Diamino-1H-1,2,4-triazoles or 3-Amino-5-bromo-1H-1,2,4-triazoles | Enables the formation of C-N bonds, providing access to a wide range of amino-substituted triazoles. |

Advanced Applications of 3,5 Dibromo 1h 1,2,4 Triazole and Its Scaffolds

Building Blocks for Complex Heterocyclic Structures

The 3,5-dibromo-1H-1,2,4-triazole scaffold is a highly valued building block in organic synthesis due to the reactivity of its bromine atoms, which can be selectively substituted to introduce a variety of functional groups. This adaptability allows for the construction of intricate molecular architectures.

Synthesis of Pharmaceuticals and Agrochemicals

The 1,2,4-triazole (B32235) nucleus is a common feature in many pharmaceutical and agrochemical agents, exhibiting a broad spectrum of biological activities. researchgate.net The this compound derivative serves as a key intermediate in the synthesis of these complex molecules. The bromine atoms can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netepa.govnih.gov

A notable example of its application is in the synthesis of complex nucleosides. Research has demonstrated the successful glycosylation of this compound, followed by Suzuki cross-coupling reactions to introduce aryl groups at the 5-position of the triazole ring. researchgate.netepa.gov This methodology opens avenues for the creation of novel nucleoside analogues with potential therapeutic applications.

Table 1: Examples of Reactions Used to Functionalize this compound

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Glycosylation | 1,2,3,4-tetra-O-pivaloyl-β-d-xylopyranose, BF3 | N-glycosylated triazole | researchgate.netepa.gov |

| Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst | 5-Aryl-3-bromo-1H-1,2,4-triazole derivatives | researchgate.netepa.gov |

Development of New Materials with Specific Properties

The 1,2,4-triazole ring is a component in the development of new materials, particularly energetic materials, due to its high nitrogen content and thermal stability. nsf.govrsc.org While research on energetic materials has focused on derivatives like 3,5-dinitro-1H-1,2,4-triazole and fused triazole systems, the this compound scaffold provides a potential entry point for the synthesis of novel high-energy-density materials. researchgate.netnsf.govenergetic-materials.org.cn The bromine atoms can be substituted with nitro or other energetic functionalities to tune the material's properties.

Role in Medicinal Chemistry Research

The 1,2,4-triazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net This is attributed to its ability to engage in various non-covalent interactions with biological targets.

Design of Novel Bioactive Compounds

The this compound core provides a template for the design of new bioactive molecules. The two bromine atoms offer synthetic handles to introduce diverse substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) of a compound series. The 1,2,4-triazole ring itself is a key pharmacophore in many drugs, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netmdpi.comresearchgate.net For instance, the triazole nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to many enzymes and receptors.

Exploration of Bioisosteric Replacements in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp The 1,2,4-triazole ring is a well-established bioisostere for amide and ester groups. researchgate.netnih.gov This is due to its similar size, planarity, and ability to participate in hydrogen bonding. The 3,5-disubstituted-1,2,4-triazole scaffold, accessible from this compound, can be used to replace labile amide bonds in peptide-based drugs, potentially leading to compounds with enhanced metabolic stability. nih.gov

Supramolecular Chemistry and Crystal Engineering

The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of large, well-ordered structures held together by intermolecular forces.

The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable and robust hydrogen-bonding networks. anu.edu.aumdpi.comnih.gov Research on the crystal structure of this compound and related compounds has provided insights into their solid-state packing and the nature of their intermolecular interactions. anu.edu.au These studies are crucial for the rational design of co-crystals and coordination polymers with desired physical and chemical properties. The predictable hydrogen bonding patterns of triazole derivatives are utilized to construct complex supramolecular architectures. nih.govmdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-1-(2,3,4-tri-O-pivaloyl-β-d-xylopyranosyl)-1,2,4-triazole |

| 3,5-dichloro-1-(2,3,4-tri-O-pivaloyl-β-d-xylopyranosyl)-1,2,4-triazole |

| 3,5-dibromo-1-(2,3,4-tri-O-pivaloyl-β-d-xylopyranosyl)-1,2,4-triazole |

| 3-perfluorohexyl-1-(2,3,4-tri-O-pivaloyl-β-d-xylopyranosyl)-1,2,4-triazole |

Designing Hydrogen-Bonded Self-Assembled Systems

The molecular structure of this compound is conducive to the formation of hydrogen-bonded self-assembled systems. In the solid state, these molecules have been observed to form cyclic trimers through intermolecular N—H···N hydrogen bonds. fu-berlin.de This self-assembly is a result of the specific geometry and the hydrogen-donating and accepting capabilities of the triazole ring.

Creation of Framework Solids using Functionalized Triazoles

The 1,2,4-triazole ring is a highly effective building block, or synthon, in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.com The nitrogen atoms in the triazole ring act as coordination sites for metal ions, enabling the formation of extended one-, two-, or three-dimensional networks. mdpi.comrsc.org The dominant N1,N2 bridging mode of the 1,2,4-triazole moiety is particularly favorable for creating high-dimensional networks. mdpi.com

By functionalizing the triazole core, researchers can introduce other coordinating groups, such as carboxylic acids, to create versatile linkers for framework synthesis. mdpi.com For example, 1,2,4-triazole derivatized amino acids have been used as precursors in the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com The resulting framework solids exhibit diverse topologies and properties, with applications in areas like gas adsorption and separation. mdpi.comrsc.org The specific structure of the final framework can be influenced by the choice of metal ion, the functional groups on the triazole ligand, and the reaction conditions. rsc.orgrsc.org

Applications in Material Science

The 1,2,4-triazole scaffold, including derivatives of this compound, has significant applications in material science, particularly in the development of energetic materials. Nitrogen-rich heterocyclic compounds are of great interest for creating high-energy materials (HEMs) because they offer high density, a high positive heat of formation, and superior thermal stability. rsc.org The 1,2,4-triazole ring provides a robust framework for designing such materials. rsc.org

The introduction of specific functional groups, such as amino or nitro groups, onto the triazole ring can significantly enhance the energetic properties of the resulting compounds. rsc.org For instance, fused-triazole backbones with C-amino group substituents have been shown to be promising for constructing very thermally stable energetic materials. nsf.gov Research into various salts based on substituted 1,2,4-triazoles has demonstrated their potential as energetic materials with notable thermal stabilities and low impact sensitivities. nsf.govnih.gov

Investigation of Biological Activities of Derived Compounds

Derivatives of 1,2,4-triazole are recognized for their wide spectrum of biological activities and are integral to many therapeutic agents. nih.govujmm.org.ua This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of enzymes and receptors to elicit a broad range of pharmacological effects. ujmm.org.uanih.gov The biological potential of these compounds extends to antifungal, antimicrobial, anticancer, and anti-inflammatory activities, among others. nih.govresearchgate.net Consequently, the synthesis of novel 1,2,4-triazole derivatives remains an active area of research for the development of new therapeutic agents. nih.gov

Antifungal Properties

The 1,2,4-triazole nucleus is a core component of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole. nih.govujmm.org.ua These agents typically function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov

Numerous studies have focused on synthesizing novel 1,2,4-triazole derivatives with enhanced antifungal potency and a broader spectrum of activity. nih.govpharmj.org.uaresearchgate.net Research has shown that modifications to the side chains attached to the triazole ring can lead to significant improvements in antifungal efficacy. For example, certain derivatives have demonstrated greater potency against Candida albicans than the standard drug fluconazole. drugbank.comekb.eg

| Compound Series | Target Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives with a 4-(4-substitutedphenyl)piperazine side chain | Candida albicans | Several compounds were found to be 16 times more potent than voriconazole. | drugbank.com |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six synthesized derivatives showed antifungal activity superior to the standard drug ketoconazole (B1673606). | nih.gov |

| Myrtenal derivatives bearing a 1,2,4-triazole moiety | Pyricularia piricola | Some compounds exhibited excellent activity with an inhibitory rate of 90–98%, comparable to the commercial fungicide azoxystrobin. | nih.gov |

| Triazole-oxadiazole derivatives | Candida albicans, Candida glabrata | One compound was found to be equipotent to ketoconazole. | nih.gov |

Cholinesterase Inhibition Studies

Derivatives of triazoles have been investigated as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease. nih.govbohrium.com The 1,2,4-triazole scaffold has been incorporated into various molecular structures to design potent cholinesterase inhibitors. researchgate.net

Molecular hybridization, which combines the triazole ring with other pharmacologically active fragments, has been a successful approach. nih.gov For instance, coumarin-triazole and isatin-triazole hybrids have shown significant inhibitory activity against AChE. researchgate.net Docking studies have helped to rationalize the binding interactions of these compounds within the active sites of the enzymes, guiding further design and optimization. researchgate.net

| Compound Series | Target Enzyme(s) | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 8-Acetylcoumarin-triazole hybrid (10b) | AChE, BChE | AChE: 2.57 µM, BChE: 3.26 µM | acs.org |

| N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide (Compound 9j) | AChE, BChE | AChE: 5.41 ± 0.24 µM, BChE: 7.52 ± 0.18 µM | researchgate.net |

| N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide (Compound 10f) | AChE | 13.57 ± 0.31 µM | researchgate.net |

| 4-Hydroxycoumarin-triazole hybrid (B-1) | AChE | 110 ± 1.11 nM | researchgate.net |

| Isatin-triazole hybrid (AS-8) | AChE | 155 ± 1.65 nM | researchgate.net |

Antimicrobial Activity against Bacterial and Fungal Strains

In addition to their well-established antifungal properties, 1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including effectiveness against various bacterial strains. nih.govujmm.org.ua The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.gov

Research has shown that novel 1,2,4-triazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For example, a series of Schiff bases derived from a 1,2,4-triazole-3-thiol scaffold displayed strong antibacterial activity against Staphylococcus aureus, with some derivatives being more effective than the standard drug streptomycin. nih.gov Similarly, other synthesized compounds have shown inhibitory effects against Escherichia coli, Klebsiella pneumoniae, and various Gram-positive bacteria. nih.govnih.gov The antifungal activity of these compounds often complements their antibacterial effects, making them promising candidates for broad-spectrum antimicrobial agents. researchgate.netnih.gov

| Compound Series | Target Bacterial Strains | Target Fungal Strains | Key Findings | Reference |

|---|---|---|---|---|

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Microsporum gypseum | One derivative showed antibacterial activity superior to streptomycin; six derivatives showed antifungal activity superior to ketoconazole. | nih.gov |

| Derivatives of 1,2,4-triazole-3-thione and 1,3,4-thiadiazole | Gram-positive bacteria (e.g., S. aureus, S. epidermidis) | Not specified | Six compounds showed potential activity with MIC values ranging from 15.63–500 μg/mL. | nih.gov |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Escherichia coli, Klebsiella pneumoniae | None | Compounds with morpholine (B109124) or indol-3-ylethyl moieties showed moderate activity. | nih.gov |

| New 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens, Xanthomonas campestris | Aspergillus versicolor, Aspergillus ochraceus, Trichoderma viride | All tested compounds showed antibacterial activity with MICs lower than ampicillin (B1664943) and were 6 to 45 times more potent than ketoconazole against fungi. | researchgate.netnih.gov |

Conclusion and Future Research Directions

Summary of Key Findings on 3,5-Dibromo-1H-1,2,4-triazole

This compound is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical synthesis. cymitquimica.com Its core value lies in the reactive nature of the two bromine atoms attached to the triazole ring, which allows for extensive functionalization. cymitquimica.com The compound is recognized as a key intermediate in the production of agrochemicals, particularly as a potent fungicide for crop protection, enhancing yield and quality. chemimpex.com It is also a valuable precursor in the development of pharmaceuticals and in the field of material science, where it has been identified as a corrosion inhibitor. chemimpex.com The stability and reactivity of the molecule make it a reliable component for diverse chemical transformations in organic synthesis. chemimpex.com

Remaining Challenges and Open Questions in its Chemistry

Despite its utility, several challenges and questions remain in the chemistry of this compound. A primary challenge lies in the selective functionalization of the molecule. This includes controlling regioselectivity during substitution reactions, particularly when derivatizing both the carbon-bromine bonds and the nitrogen positions of the triazole ring. The tautomeric nature of the 1H-1,2,4-triazole ring presents complexities in predicting reaction outcomes, as different tautomers may exhibit varied reactivity. ijsr.net Furthermore, the development of more sustainable and environmentally benign synthetic routes for both the parent compound and its derivatives is an ongoing challenge in alignment with the principles of green chemistry. A deeper mechanistic understanding of its various substitution and coupling reactions would also be beneficial for optimizing reaction conditions and yields.

Prospective Research Avenues in Synthesis and Reactivity

The synthetic potential of this compound is far from exhausted. Future research is expected to focus on leveraging the C-Br bonds for advanced organic transformations.

Key prospective research areas include:

Cross-Coupling Reactions: Systematic exploration of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a wide array of complex substituted triazoles.

Nucleophilic Aromatic Substitution (SNAr): Investigation into SNAr reactions to displace the bromide ions with various nucleophiles. This is particularly relevant for introducing nitrogen-rich functional groups such as azido (B1232118) (-N3) or amino (-NH2) moieties, which are precursors for energetic materials or biologically active compounds. bit.edu.cnresearchgate.net

Derivatization of the Triazole Ring: Exploring the selective N-alkylation and N-arylation of the triazole ring to modulate the electronic and steric properties of the final compounds, which can significantly influence their application.

Development of One-Pot Syntheses: Designing efficient one-pot or tandem reactions starting from this compound to construct complex heterocyclic systems, thereby improving synthetic efficiency.

Potential for Further Exploration in Interdisciplinary Applications (e.g., Materials, Biology)

The unique structure of this compound makes it a highly promising candidate for further exploration in several interdisciplinary fields.

Materials Science: The high nitrogen content and thermal stability characteristic of the 1,2,4-triazole (B32235) ring make it a prime scaffold for the development of high-energy materials (HEMs). rsc.org this compound is an ideal precursor for synthesizing novel energetic compounds by substituting the bromine atoms with toxophoric groups like nitro (-NO2) or azido (-N3) groups. bit.edu.cnrsc.org Research into the synthesis of compounds like 3,5-diazido-1,2,4-triazole or 3,5-dinitro-1H-1,2,4-triazole from this precursor could yield new explosives or propellants with desirable properties such as high density, good thermal stability, and specific detonation performance. bit.edu.cnresearchgate.netresearchgate.net Additionally, its ability to act as a ligand could be exploited in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. Its role as a corrosion inhibitor also warrants further investigation for creating more effective protective coatings. chemimpex.com

Biological and Medicinal Chemistry: The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties. researchgate.netnih.govresearchgate.netnih.gov this compound serves as an excellent starting point for generating large libraries of novel triazole derivatives for drug discovery. By applying the synthetic strategies mentioned previously, researchers can create diverse molecules to be screened against various biological targets, such as enzymes and receptors. nih.gov Its established use in fungicides suggests that further derivatization could lead to the discovery of new, more potent, and selective agrochemicals for crop protection. chemimpex.com

Q & A

Q. What are the common synthetic routes for preparing 3,5-dibromo-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation of 1H-1,2,4-triazole precursors. Key methods include:

- Direct bromination : Refluxing 1H-1,2,4-triazole with bromine in DMF, yielding 65–79% under optimized conditions .

- Cross-coupling reactions : Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, achieving 61% yield .

Methodological Note : Solvent choice (e.g., DMF vs. THF) and catalyst loading significantly affect reaction efficiency. For example, prolonged reflux in DMF enhances halogenation but may require post-synthesis purification to remove byproducts.

Q. How can researchers purify this compound to eliminate common impurities?

Impurities often arise from incomplete bromination or side reactions (e.g., azidotriazole formation during intermediate steps). Recommended techniques:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (m.p. 125–127°C) .

- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients for polar byproduct removal .

Data Highlight : IR spectroscopy (e.g., OH stretches at 3500–3000 cm⁻¹, Br–N vibrations at 1393 cm⁻¹) validates purity .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1603–1126 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns; bromine isotopes split peaks.

- Mass Spectrometry : LC-MS (M+1 = 718 g/mol) verifies molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do halogen-bonding interactions influence the crystal packing of this compound?

X-ray crystallography reveals that Br···N halogen bonds and N–H···N hydrogen bonds stabilize trimeric supramolecular motifs. These interactions direct layered packing, critical for material properties like thermal stability . Methodological Insight : Synchrotron diffraction (high-resolution data) resolves subtle Br···N distances (~3.2 Å), distinguishing halogen bonds from van der Waals contacts .

Q. What strategies mitigate azidotriazole impurities during synthesis of triazole derivatives?

Azidotriazole byproducts form via competing Huisgen cycloaddition during intermediate steps. Mitigation approaches:

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electron-density distributions, identifying Br as the electrophilic site for Suzuki coupling. Key parameters:

Q. What biological activities have been reported for this compound derivatives?

Derivatives functionalized with nitrofuran or allylidene groups exhibit antimicrobial activity. For example:

- Nitrofuran-Triazole Hybrids : Show MIC values of 8–16 µg/mL against E. coli via nitroreductase-mediated DNA damage .

Experimental Design : Use disc diffusion assays (Mueller Hinton agar) to evaluate zone-of-inhibition diameters, correlating substituent effects (e.g., electron-withdrawing groups enhance potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.